molecular formula C10H16F3N3 B11740401 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

Cat. No.: B11740401
M. Wt: 235.25 g/mol
InChI Key: XBSITFGCLHMLBO-UHFFFAOYSA-N
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Description

The compound {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) amine moiety linked via a methyl bridge. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isobutylamine may contribute to hydrogen bonding or receptor interactions .

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

2-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-7(2)5-14-6-8-4-9(10(11,12)13)16(3)15-8/h4,7,14H,5-6H2,1-3H3

InChI Key

XBSITFGCLHMLBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methylpropyl Chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole or trifluoromethyl groups.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine ()
  • Structure : Pyrazole ring with a trifluoroethyl (-CH₂CF₃) group at position 5 and a propylamine substituent.
  • Key Differences :
    • Trifluoroethyl vs. trifluoromethyl: The trifluoroethyl group increases steric bulk and may reduce ring electron-withdrawing effects compared to -CF₃.
    • Propylamine vs. isobutylamine: The branched isobutyl group in the target compound likely enhances lipophilicity (logP ~2.8 estimated) compared to the linear propyl chain (logP ~2.3) .
Compound B : 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline ()
  • Structure : Pyrazole with -CF₃ at position 3 and an aniline group at position 1.
  • Key Differences: Aniline (-NH₂) vs. isobutylamine: The aromatic amine in Compound B enables stronger hydrogen bonding (e.g., with biological targets) but reduces solubility in non-polar media. Position of -CF₃: At position 3, the -CF₃ group may sterically hinder interactions compared to position 5 in the target compound .

Functional Group Modifications

Compound C : 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid ()
  • Structure : Pyrazole linked to a thiophene-carboxylic acid.
  • Key Differences: Carboxylic acid (-COOH): Introduces high polarity (aqueous solubility >10 mg/mL) and acidity (pKa ~2.5), contrasting with the weakly basic isobutylamine (pKa ~9.5) in the target compound.

Biological Activity

The compound {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11H19F3N3
Molecular Weight 285.7369 g/mol
IUPAC Name This compound
PubChem CID 66509421
Appearance Liquid

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of the pyrazole ring and subsequent functionalization to introduce the trifluoromethyl and amine groups. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of reaction conditions and catalysts used.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to our compound. For instance, compounds with trifluoromethyl groups have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines such as BxPC-3 and Panc-1 .

The proposed mechanism of action for these compounds includes:

  • DNA Intercalation: Some studies suggest that the flat structure of pyrazole derivatives allows for effective intercalation into DNA, disrupting replication processes .
  • Inhibition of Key Enzymes: The presence of specific functional groups can inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Trifluoromethyl Pyrazoles
    • Objective: To evaluate the anticancer activity against pancreatic cancer cells.
    • Findings: Compounds showed IC50 values ranging from 0.051 µM to 0.222 µM against cancer cell lines, indicating potent activity compared to normal fibroblasts (IC50 = 0.36 µM) .
  • In Vivo Studies
    • Research involving animal models indicated that these compounds could effectively reduce tumor size in xenograft models, supporting their potential as therapeutic agents .

Safety and Toxicology

Safety data indicate that while these compounds exhibit promising biological activity, they also possess hazards such as skin irritation and respiratory issues upon exposure. Proper handling procedures are recommended to mitigate risks associated with their use in research settings.

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